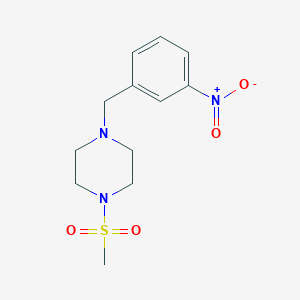
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that contains both a methylsulfonyl group and a nitrobenzyl group. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine is not fully understood. However, studies have suggested that the compound exerts its effects by modulating various signaling pathways in cells. For example, in cancer cells, the compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In inflammation research, the compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine have been extensively studied. In cancer research, the compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell proliferation. In inflammation research, the compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of immune cells. In neurological research, the compound has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine in lab experiments is its potential applications in medicinal chemistry. The compound has shown promising results in various disease models and can be used as a lead compound for the development of new drugs. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to be toxic at high concentrations, and further studies are needed to determine its safety profile.
Direcciones Futuras
There are several future directions for research on 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine. One of the directions is to further investigate its mechanism of action and signaling pathways involved in its effects. Another direction is to study the compound's potential applications in other disease models, such as metabolic disorders and cardiovascular diseases. Additionally, further studies are needed to determine the safety profile of the compound and its potential side effects. Finally, the compound's potential as a lead compound for the development of new drugs should be further explored.
Métodos De Síntesis
The synthesis of 1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine has been achieved using different methods. One of the commonly used methods involves the reaction of 1-methylpiperazine with 3-nitrobenzyl chloride in the presence of a base such as sodium hydride. The resulting product is then treated with dimethyl sulfoxide (DMSO) and sulfur trioxide (SO3) to introduce the methylsulfonyl group.
Aplicaciones Científicas De Investigación
1-(Methylsulfonyl)-4-(3-nitrobenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. The compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that the compound can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological research, the compound has been shown to have neuroprotective effects and can improve cognitive function.
Propiedades
Fórmula molecular |
C12H17N3O4S |
|---|---|
Peso molecular |
299.35 g/mol |
Nombre IUPAC |
1-methylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17N3O4S/c1-20(18,19)14-7-5-13(6-8-14)10-11-3-2-4-12(9-11)15(16)17/h2-4,9H,5-8,10H2,1H3 |
Clave InChI |
IWEOQZSECUTOAL-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CS(=O)(=O)N1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-methoxy-4-[(2-methoxy-3-methylbenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B245994.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-4-ethoxybenzamide](/img/structure/B245995.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-isopropoxybenzamide](/img/structure/B245997.png)

![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B246001.png)
![2,5-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246003.png)

![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246009.png)
![N-{4-methoxy-3-[(3-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246010.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-nitro-2-furamide](/img/structure/B246011.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246013.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B246015.png)
![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B246016.png)